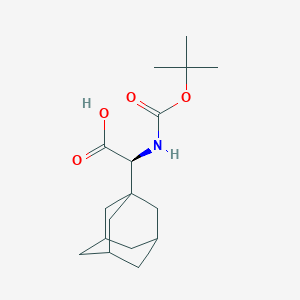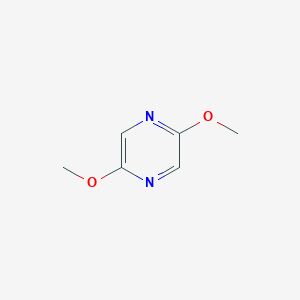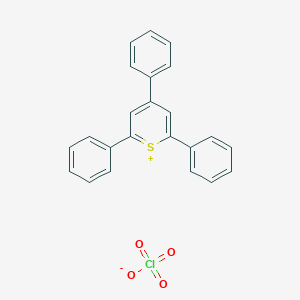![molecular formula C11H10O2 B049404 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 63106-93-4](/img/structure/B49404.png)
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one derivatives can be accomplished through multiple pathways. For instance, a three-component reaction has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, showcasing the compound's versatility and the eco-friendliness of the synthesis process due to excellent yields, short reaction times, and the use of water as a solvent (Ghorbani et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one derivatives has been the subject of various studies, including conformational analysis to determine the optimum conformations and equilibrium concentrations of its stereoisomers (Pestunovich et al., 1975).
Chemical Reactions and Properties
Gold(I)-catalyzed three-component additions involving 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one have been reported, leading to the production of 3-oxabicyclo[3.1.0]hexanes in high yields. This demonstrates the compound's reactivity and its potential application in organic synthesis (Tian & Shi, 2007).
Physical Properties Analysis
Studies specifically focusing on the physical properties of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one are scarce in the literature provided. However, understanding these properties is crucial for its handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one include its reactivity in photochemical reactions, where it has been shown to undergo transformations leading to the formation of keten intermediates and various photoproducts depending on the reaction conditions (Noort & Cerfontain, 1979).
Aplicaciones Científicas De Investigación
Biomedicine and Pharmaceutical Research : A study by Mechehoud et al. (2018) discusses a synthetic method for a molecule closely related to "1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one", highlighting its potential applications in biomedicine and pharmaceutical research (Mechehoud et al., 2018).
Chemical Synthesis and Conformational Analysis : Pestunovich et al. (1975) analyzed the conformation of a related compound, providing insights that could be useful in synthetic organic chemistry (Pestunovich et al., 1975).
Stereochemistry : Bonnaud and Bigg (1993) described a method for synthesizing stereochemically distinct derivatives, which could have applications in the development of new chemical entities (Bonnaud & Bigg, 1993).
Receptor Affinity : Marrazzo et al. (2004) explored derivatives of "1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one" for their affinity to sigma receptors, an area relevant in drug discovery and neuropharmacology (Marrazzo et al., 2004).
Ligand Potential in Organic Compounds : Kirmse and Mrotzeck (1988) discussed the potential of similar compounds as ligands in various chemical applications, including catalysis and photocatalysis (Kirmse & Mrotzeck, 1988).
Antimalarial and Antimycobacterial Activities : Ningsanont et al. (2003) synthesized derivatives with promising antimalarial and antimycobacterial activities, highlighting their potential in drug development for infectious diseases (Ningsanont et al., 2003).
Aromatase Inhibitory Activity : Staněk et al. (1991) demonstrated the potent aromatase inhibitory activity of novel compounds, suggesting applications in hormone-dependent tumor therapies (Staněk et al., 1991).
Photochemical Properties : Noort and Cerfontain (1979) studied the photochemistry of a similar compound, which could be relevant in understanding the behavior of these molecules under light exposure (Noort & Cerfontain, 1979).
Propiedades
IUPAC Name |
1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFIZUMKYUMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979062 | |
| Record name | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
CAS RN |
63106-93-4 | |
| Record name | 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63106-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,1R)-(5R,5S)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)